P2X2/3 modulator-1
Description
Overview of Purinergic Signaling in Biological Systems
Purinergic signaling is a fundamental mechanism of cell-to-cell communication present in nearly all mammalian tissues. wikipedia.org It is implicated in a wide array of physiological processes, including learning and memory, sleep, and cellular functions like proliferation, migration, and apoptosis. wikipedia.org
Extracellular adenosine (B11128) triphosphate (ATP) and its metabolite adenosine are key neuromodulators in the central nervous system. frontiersin.org While intracellular ATP is the primary energy currency for cellular functions, extracellular ATP acts as a crucial signaling molecule. frontiersin.orgnih.gov It is released by virtually all cell types in the brain and can diffuse to target various purinergic receptors on neurons and glial cells. nih.gov This widespread action allows ATP to orchestrate brain activity and participate in processes such as sleep, learning, and memory. nih.gov The release of ATP can be triggered by neuronal activity and various stimuli, and it plays a significant role in both physiological and pathological conditions. frontiersin.orgmdpi.com
Purinergic receptors are broadly divided into two main families: P1 receptors, which bind adenosine, and P2 receptors, which are activated by nucleotides like ATP and ADP. wikipedia.orgscispace.com The P2 receptors are further subdivided into two distinct classes based on their structure and signal transduction mechanisms: P2X receptors, which are ligand-gated ion channels, and P2Y receptors, which are G protein-coupled receptors. wikipedia.orgscispace.comfrontiersin.org This classification evolved from earlier systems that were based on pharmacological properties. scispace.comnih.gov There are seven subtypes of P2X receptors (P2X1-7) and eight subtypes of P2Y receptors in mammals. nih.govmagtechjournal.com
The P2X Receptor Family of Ligand-Gated Ion Channels
P2X receptors are a family of cation-permeable, ligand-gated ion channels that open in response to extracellular ATP. wikipedia.org They are involved in a multitude of physiological processes, including synaptic transmission, smooth muscle contraction, inflammation, and pain signaling. wikipedia.orgnih.govmdpi.com
Functional P2X receptors are formed by the assembly of three subunits, creating either homotrimeric (composed of identical subunits) or heterotrimeric (composed of different subunits) channels. mdpi.comnih.govmagtechjournal.commdpi.comnih.govnih.govannualreviews.orgbiorxiv.orgexplorationpub.comdovepress.com Six of the seven P2X subunits can form functional homotrimeric channels. nih.gov The formation of heterotrimeric receptors significantly increases the diversity of P2X receptor function, as these channels often exhibit unique pharmacological and biophysical properties compared to their homomeric counterparts. nih.govtandfonline.com The existence of heteromeric P2X receptors is well-established, with the P2X2/3 receptor being a prominent example. nih.gov
Focus on P2X2 and P2X3 Receptor Subtypes
The P2X2 and P2X3 receptor subtypes are of particular interest due to their significant roles in sensory neurotransmission, especially in the context of pain and cough. patsnap.comoup.com P2X3 receptors are predominantly expressed on sensory neurons. patsnap.comoup.com These subunits can assemble into homomeric P2X3 receptors or co-assemble with P2X2 subunits to form heteromeric P2X2/3 receptors. patsnap.comfrontiersin.org
Homotrimeric P2X3 receptors are characterized by rapid desensitization upon prolonged exposure to agonists, while heteromeric P2X2/3 receptors exhibit a slower or mixed desensitization profile. frontiersin.orgmdpi.com This difference in desensitization kinetics is a key feature distinguishing the two receptor forms. mdpi.com The heteromeric P2X2/3 receptor is thought to be composed of two P2X3 subunits and one P2X2 subunit. mdpi.com The P2X3 subunit appears to dictate the pharmacological properties of the heteromer, while the P2X2 subunit controls its biophysical characteristics. mdpi.com
The development of modulators that can selectively target P2X3 and P2X2/3 receptors is an active area of research, with compounds like "P2X2/3 modulator-1" being investigated for their therapeutic potential. mybiosource.comgoogle.comgoogle.comscispace.com
Unique Functional Properties and Desensitization Kinetics of P2X2 and P2X3 Receptors
Among the seven P2X subunits, P2X2 and P2X3 are of particular interest due to their unique properties and expression patterns. They can form homomeric P2X2 and P2X3 receptors, as well as heteromeric P2X2/3 receptors, each with a distinct electrophysiological and pharmacological profile. nih.gov
Homomeric P2X3 Receptors: These receptors are characterized by their high sensitivity to ATP and its analogue, α,β-methylene-ATP (αβmeATP). mdpi.com A hallmark of P2X3 receptors is their rapid and profound desensitization; upon agonist binding, the channel opens but then quickly inactivates, often within milliseconds. patsnap.comnih.gov This rapid desensitization prevents continuous activation even in the presence of sustained high concentrations of ATP. patsnap.com They also exhibit a phenomenon known as "high affinity desensitization," where even low, non-activating concentrations of an agonist can induce a desensitized state. nih.govpatsnap.com The recovery from this desensitization is notably slow, taking minutes. nih.gov
Homomeric P2X2 Receptors: In contrast to P2X3, homomeric P2X2 receptors desensitize very slowly, with currents remaining sustained for several seconds during ATP application. nih.govharvardapparatus.com They are also less sensitive to αβmeATP compared to P2X3 receptors. mdpi.com The slow desensitization kinetics of P2X2 receptors are critically influenced by its intracellular domains. harvardapparatus.com
Heteromeric P2X2/3 Receptors: When P2X2 and P2X3 subunits co-assemble, they form a heteromeric P2X2/3 receptor with a hybrid phenotype that is distinct from either homomer. nih.gov These heteromeric channels respond to both ATP and αβmeATP but exhibit a significantly slower rate of desensitization compared to homomeric P2X3 receptors. nih.govnih.gov The current elicited by an agonist in cells expressing P2X2/3 receptors typically has an initial transient peak followed by a more sustained component. nih.gov This unique kinetic profile suggests that the P2X2 subunit confers its slow-desensitizing property to the heteromer, while the P2X3 subunit largely defines its pharmacological sensitivity. mdpi.com This combination of properties allows for a more sustained signal in response to ATP compared to the transient signal mediated by P2X3 alone.
Below is a table summarizing the distinct properties of these receptors.
Interactive Table: Functional Properties of P2X2, P2X3, and P2X2/3 Receptors| Receptor Subtype | Agonist Sensitivity (αβmeATP) | Desensitization Kinetics | Recovery from Desensitization |
|---|---|---|---|
| Homomeric P2X2 | Low | Slow (minimal desensitization over 1-2s) nih.gov | N/A (due to slow desensitization) |
| Homomeric P2X3 | High | Fast and profound (ms range) nih.govnih.gov | Very slow (minutes) nih.gov |
| Heteromeric P2X2/3 | High | Biphasic (initial peak, then sustained current) nih.govnih.gov | Slower than P2X3 but faster than P2X2 |
Physiological Distribution and Expression Patterns of P2X2/3 Receptors
The expression of P2X2 and P2X3 subunits is largely concentrated in sensory neurons, positioning them as key players in the transduction of sensory information, including pain. oup.comnih.gov
P2X3 receptors are predominantly and selectively expressed on small- to medium-diameter sensory neurons in the dorsal root ganglia (DRG), trigeminal ganglia, and nodose ganglia. oup.comnih.govnih.gov These neurons are primarily nociceptors (pain-sensing fibers), particularly the non-peptidergic population that binds to isolectin B4. oup.comnih.gov P2X2 subunits are also expressed in these ganglia, often co-localizing with P2X3 subunits in the same neurons, leading to the formation of P2X2/3 heteromers. nih.govnih.govnih.gov Studies in rat trigeminal ganglia found that approximately 40% of neurons expressing P2X3 receptors also express P2X2 receptors, and vice versa. nih.gov
The central terminals of these primary afferent neurons project into the superficial layers of the dorsal horn of the spinal cord, a critical region for processing pain signals. oup.comnih.gov P2X2/3 receptor labeling is prominently found in the inner lamina II of the spinal cord, where these sensory fibers synapse with second-order neurons. oup.comnih.gov This specific localization suggests a role in modulating the transmission of nociceptive information from the periphery to the central nervous system. nih.govresearchgate.net
Beyond the central nervous system, P2X2/3 receptors are strategically located on sensory nerve terminals innervating various organs.
Urothelium and Urinary Bladder: P2X3 and P2X2/3 receptors are expressed on afferent nerve fibers in the suburothelial plexus of the urinary bladder. scispace.comphysiology.org Activation of these receptors by ATP released during bladder distension is believed to contribute to the sensation of bladder fullness and play a role in the micturition reflex. scispace.comphysiology.org P2X3 knockout mice exhibit reduced voiding frequency, supporting this role. frontiersin.org
Respiratory Tract: P2X3-containing receptors are found on vagal afferent nerves in the airways. scispace.comnih.gov Their activation is implicated in mediating the cough reflex, and their hypersensitization may contribute to chronic cough conditions. scispace.com Preclinical models show that P2X3 receptors mediate afferent nerve activation induced by bronchospasm. nih.gov
Cardiovascular System: In the heart, P2X3 receptors have been identified on sensory nerves, while P2X2/3 receptors have been identified in canine heart models. ahajournals.org Activation of P2X2/3 receptors on airway sensory nerves can trigger cardiovascular reflexes by modulating the autonomic nervous system. ahajournals.org
Taste Buds: Both P2X2 and P2X3 receptors are essential for taste transduction. frontiersin.org Following the stimulation of taste receptor cells, ATP is released as a neurotransmitter, which then activates P2X2 and P2X3 receptors on gustatory afferent nerve fibers to transmit taste signals to the brain. frontiersin.orgmdpi.com Genetic knockout of both P2X2 and P2X3 receptors results in a total loss of taste in animal models, confirming the critical role of the P2X2/3 heteromer in this process. scispace.comfrontiersin.org
Interactive Table: Distribution of P2X2/3 Receptors in Organ Systems
| Organ System | Location of Expression | Implicated Function |
|---|---|---|
| Urinary System | Suburothelial afferent neurons in the bladder scispace.comphysiology.org | Sensation of bladder fullness, micturition reflex scispace.comfrontiersin.org |
| Respiratory System | Vagal afferent nerves in the airways scispace.com | Cough reflex, sensory nerve activation scispace.comnih.gov |
| Cardiovascular System | Cardiac sensory nerves ahajournals.org | Cardiovascular reflexes ahajournals.org |
| Gustatory System | Gustatory afferent nerve fibers mdpi.com | Transmission of taste signals frontiersin.orgmdpi.com |
Rationale for P2X2/3 Receptor Modulation in Preclinical Research
The specific distribution and functional characteristics of P2X2/3 receptors make them compelling targets for therapeutic intervention in a variety of pathological conditions, particularly those involving sensory hypersensitization.
Importance of P2X2/3 Receptors as Therapeutic Targets in Preclinical Models
The predominant expression of P2X3-containing receptors on nociceptive sensory neurons suggests that blocking their activity could be an effective strategy for treating pain. nih.gov Because their expression is largely restricted to the peripheral nervous system, targeting these receptors offers the potential for potent analgesia with a reduced risk of central nervous system side effects (like sedation) that limit many existing pain therapies. scispace.comnih.gov
A substantial body of preclinical evidence supports this rationale. nih.gov In numerous animal models of inflammatory, neuropathic, and visceral pain, antagonists of P2X3 and P2X2/3 receptors have demonstrated significant analgesic efficacy. scispace.comnih.govresearchgate.net For instance, selective knockdown of the P2X3 subunit in mice reduces nociceptive behaviors in response to inflammatory stimuli. nih.gov These findings have established P2X3-containing receptors as critical for sensory transduction in conditions like bladder pain and have shown promise in models of osteoarthritis. researchgate.netnih.gov The success of these preclinical studies has spurred the development of selective antagonists for clinical evaluation in chronic pain, chronic cough, and overactive bladder. scispace.comnih.gov
Overview of Purinergic Dysregulation in Preclinical Disease States
Under normal physiological conditions, extracellular ATP levels are low and purinergic signaling is tightly regulated to maintain homeostasis. explorationpub.comfrontiersin.org However, in pathological states such as chronic inflammation, nerve injury, or tissue damage, this system becomes dysregulated. nih.govexplorationpub.com
Injured or inflamed cells release large quantities of ATP into the extracellular space, where it acts as a damage-associated molecular pattern (DAMP). explorationpub.comfrontiersin.org This excessive ATP release leads to sustained and heightened activation of P2X receptors on nearby sensory neurons. nih.gov Preclinical studies show that peripheral inflammation leads to an upregulation in the expression of both P2X2 and P2X3 receptors in DRG neurons. nih.gov This enhanced expression, combined with the high levels of extracellular ATP, increases the excitability of sensory neurons, a phenomenon known as peripheral sensitization. nih.govnih.gov This can lower the threshold for activation and contribute to the cardinal signs of chronic pain, such as hyperalgesia (exaggerated response to a painful stimulus) and allodynia (pain resulting from a normally non-painful stimulus). nih.govnih.gov This dysregulation of purinergic signaling is a key mechanism thought to underlie many chronic pain conditions, making the modulation of P2X2/3 receptors a rational approach to restoring normal sensory function. researchgate.netnih.gov
Structure
3D Structure
Properties
Molecular Formula |
C26H21N5O |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
3-(4-cyanopyridin-3-yl)-5-(5-methylpyridin-2-yl)-N-[(6-methylpyridin-3-yl)methyl]benzamide |
InChI |
InChI=1S/C26H21N5O/c1-17-3-6-25(30-13-17)22-9-21(24-16-28-8-7-20(24)12-27)10-23(11-22)26(32)31-15-19-5-4-18(2)29-14-19/h3-11,13-14,16H,15H2,1-2H3,(H,31,32) |
InChI Key |
XGUULIGRSUPHAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)C2=CC(=CC(=C2)C(=O)NCC3=CN=C(C=C3)C)C4=C(C=CN=C4)C#N |
Origin of Product |
United States |
Mechanistic Insights into P2x2/3 Modulator 1 Action
Binding Site Interactions of P2X2/3 Modulator-1 with P2X2/3 Receptors
This compound interacts with the heterotrimeric P2X2/3 receptor, a ligand-gated ion channel, at sites that are distinct from the orthosteric ATP binding site. This interaction leads to a modulation of the receptor's activity. The P2X2/3 receptor is composed of two P2X3 subunits and one P2X2 subunit. nih.govfrontiersin.orgfrontiersin.org This composition results in three different inter-subunit interfaces where ligands can potentially bind. frontiersin.org
Orthosteric Binding Mechanisms
The orthosteric binding site is the location where the endogenous agonist, ATP, binds to activate the P2X receptor. frontiersin.org This site is located in a cavity between adjacent subunits of the receptor. frontiersin.orgchemrxiv.org The binding of ATP to this site triggers conformational changes that lead to the opening of the ion channel. frontiersin.org While this compound does not bind to this primary site, its allosteric interaction influences the events initiated by orthosteric agonist binding. pnas.orgnih.gov
Allosteric Binding Mechanisms
Allosteric modulators, by definition, bind to a site on the receptor that is topographically distinct from the orthosteric site. frontiersin.orgpnas.orgnih.gov This binding induces a conformational change in the receptor that alters its response to the endogenous agonist. frontiersin.org In the case of P2X receptors, several allosteric sites have been identified where molecules can modulate receptor function. pnas.orgnih.gov These sites can be targeted by both positive allosteric modulators (PAMs), which enhance the agonist's effect, and negative allosteric modulators (NAMs), which inhibit it. frontiersin.orgrsc.org this compound acts as a negative allosteric modulator. nih.gov
Structural and functional studies have revealed a druggable allosteric site on P2X3-containing receptors, fostered by the left flipper (LF), lower body (LB), and dorsal fin (DF) domains. nih.govnih.gov Negative allosteric modulators that bind to this site can block the relative motions of these domains, which are necessary for channel activation. nih.gov This mechanism allows for high subtype selectivity, as the amino acid sequences of these domains are not highly conserved across different P2X subtypes. nih.gov
Inter-subunit Binding Pocket Dynamics
The P2X2/3 receptor, being a heterotrimer, possesses three unique inter-subunit binding pockets. frontiersin.orgmdpi.comresearchgate.net One pocket is formed at the interface of the two P2X3 subunits, while the other two are at the interfaces between a P2X2 and a P2X3 subunit. frontiersin.org The structural differences between these pockets, particularly in the upper body and left flipper domains, create distinct hydrophilic cavities. frontiersin.org
The binding of an allosteric modulator like this compound to one or more of these inter-subunit pockets can significantly alter the receptor's function. The inclusion of the P2X2 subunit in the trimer can markedly change the characteristics of the P2X3-P2X3 interface, potentially explaining why some compounds that are active at homomeric P2X3 receptors lose their affinity at the heteromeric P2X2/3 receptor. frontiersin.org The dynamics of these inter-subunit pockets are crucial for both agonist binding and allosteric modulation, ultimately dictating the channel's gating behavior. frontiersin.org
Functional Modulation of P2X2/3 Receptor Activity
This compound, through its allosteric binding, influences the functional activity of the P2X2/3 receptor, primarily by inhibiting the influx of cations that normally occurs upon agonist stimulation and affecting the kinetics of receptor activation.
Inhibition of Agonist-Induced Cation Influx (Na+, K+, Ca2+)
Activation of P2X2/3 receptors by ATP opens a non-selective cation channel, allowing the influx of sodium (Na+), potassium (K+), and calcium (Ca2+) ions. scbt.commedchemexpress.com This ion flux leads to membrane depolarization and the initiation of downstream signaling cascades. nih.gov this compound, by binding to its allosteric site, prevents or reduces this agonist-induced cation influx. scbt.commedchemexpress.compnas.org
This inhibition of ion flow is the primary mechanism by which the modulator exerts its functional effect. By blocking the channel pore's opening or stabilizing a closed conformation of the receptor, the modulator effectively dampens the cellular response to ATP. nih.govnih.gov For instance, studies on similar P2X3 antagonists have demonstrated a concentration-dependent inhibition of ATP-activated Ca2+ influx. nih.govpnas.org
| Modulator | Receptor Target | Effect on Cation Influx | Reference |
|---|---|---|---|
| This compound (and similar antagonists) | P2X2/3 | Inhibition of Na+, K+, and Ca2+ influx | scbt.commedchemexpress.compnas.org |
| A-317491 | P2X3 and P2X2/3 | Potent blockade of calcium flux | pnas.org |
| Camlipixant (B8819287) | P2X3 | Concentration-dependent inhibition of Ca2+ ion transfer | nih.gov |
Effects on Receptor Activation Kinetics
The binding of an allosteric modulator can also alter the kinetics of receptor activation and deactivation. frontiersin.org P2X2/3 receptors exhibit characteristic kinetic properties, including a slower rate of desensitization compared to the rapidly desensitizing homomeric P2X3 receptors. nih.govescholarship.org
Allosteric modulators can influence these kinetics in several ways. For example, a negative allosteric modulator might stabilize the closed or desensitized state of the receptor, thereby prolonging the recovery time after activation or increasing the rate of desensitization. escholarship.orgelifesciences.org Conversely, a positive allosteric modulator could shift the concentration-response curve to the left, increasing the agonist's potency, or increase the maximum response. frontiersin.org While specific kinetic data for "this compound" is not detailed in the provided context, the general principle is that allosteric binding directly impacts the conformational changes that govern the opening, closing, and desensitization of the ion channel. frontiersin.orgnih.gov Studies on related P2X3 modulators show that they can lock the receptor in a desensitized state, preventing its normal transition back to a resting state. escholarship.org
| Modulator Type | Effect on Receptor Kinetics | Receptor Subtype Example | Reference |
|---|---|---|---|
| Negative Allosteric Modulator | May stabilize closed/desensitized state, increase desensitization rate | P2X3 | escholarship.org |
| Positive Allosteric Modulator | Can shift concentration-response curve, increase maximal response | P2X2 | frontiersin.org |
| mAb 12D4 (short application) | Potentiates slowly inactivating current | hP2X2/3 | nih.gov |
| mAb 12D4 (long application) | Profound inhibition | hP2X2/3 | nih.gov |
Influence on Receptor Desensitization Properties
P2X3-containing receptors, including both homomeric P2X3 and heteromeric P2X2/3, exhibit a characteristic process of desensitization, where the channel closes despite the continued presence of the activating ligand, ATP. pnas.orgunicam.it This property is a key determinant of the receptor's signaling capacity.
Homomeric P2X3 receptors desensitize rapidly, within milliseconds of activation. unicam.itelifesciences.orgpnas.org This rapid inactivation is a protective mechanism to prevent over-excitation of sensory neurons. elifesciences.org In contrast, heteromeric P2X2/3 receptors, which are composed of both P2X2 and P2X3 subunits, display a much slower rate of desensitization. unicam.itpnas.orgescholarship.org The presence of the P2X2 subunit confers this slower desensitization kinetic, leading to a more sustained current in response to ATP. mdpi.comresearchgate.net
Studies have shown that the recovery from desensitization for P2X3 receptors is an unusually slow process, taking seconds to minutes, and is dependent on the specific agonist used. frontiersin.org This slow recovery further limits the frequency at which these receptors can be activated. elifesciences.org The desensitization process itself is complex and can be induced even by nanomolar concentrations of agonists that are too low to evoke a current, a phenomenon known as "high-affinity desensitization". frontiersin.org
The molecular determinants of desensitization are located in various parts of the receptor, including the ATP binding pocket, the transmembrane domains that form the ion pore, and the intracellular N- and C-termini. frontiersin.orgfrontiersin.org For instance, mutations in the N-terminus of the P2X3 receptor can significantly slow its desensitization. elifesciences.org Furthermore, extracellular ions like calcium can modulate desensitization, with calcium facilitating P2X3 receptor function, an effect that can be reversed to inhibition by a single amino acid substitution. frontiersin.org
Receptor Trafficking and Subcellular Localization Modulations
Modulator-Induced Receptor Internalization from Plasma Membrane
The internalization of P2X receptors from the plasma membrane is a key mechanism for regulating their surface expression and, consequently, their function. P2X3 receptors, in particular, undergo rapid constitutive and ligand-activated endocytosis. cnr.it This means that even in the absence of an agonist, these receptors are continuously being removed from the cell surface. cnr.it Long-term exposure to ATP can promote the internalization of both P2X1 and P2X3 receptors. researchgate.net
One study on a monoclonal antibody, 12D4, which acts as a modulator of P2X3 and P2X2/3 receptors, demonstrated that prolonged exposure (around 20 hours) led to a significant inhibition of both receptor types. nih.govnih.gov This long-term inhibition was found to be mediated by the antibody inducing the internalization of the receptors from the plasma membrane. nih.govnih.gov This indicates that certain modulators can directly influence the trafficking machinery of the cell to reduce the number of functional receptors on the surface.
Impact on Receptor Recycling and Degradation Pathways
Once internalized, P2X receptors can either be recycled back to the plasma membrane or targeted for degradation in lysosomes. The fate of the internalized receptor is subtype-specific. P2X3 receptors are primarily targeted to late endosomes and lysosomes for degradation. cnr.itresearchgate.netfrontiersin.org This rapid degradation contributes to a high turnover rate for these receptors. frontiersin.org In contrast, other subtypes like P2X4 receptors can resist degradation and recycle back to the cell surface. researchgate.netfrontiersin.org
The process of receptor retrieval and recycling is important for maintaining the activity of surface receptors, particularly for rapidly desensitizing receptors like P2X3. frontiersin.org The continuous cycling of P2X3 receptors to and from the surface, coupled with their rapid degradation, provides a mechanism for tightly controlling the number of active receptors at any given time. cnr.itfrontiersin.org
Subunit Specificity of this compound Action
The differential effects of modulators on homomeric P2X3 and heteromeric P2X2/3 receptors highlight the importance of the receptor's subunit composition in determining its pharmacological properties.
Differential Modulation of Homomeric P2X3 vs. Heteromeric P2X2/3 Receptors
This compound exhibits distinct effects on homomeric P2X3 and heteromeric P2X2/3 receptors, underscoring the influence of the P2X2 subunit. While both receptor types share similar pharmacological profiles in some respects, their desensitization kinetics are a key differentiator. pnas.org Homomeric P2X3 receptors desensitize rapidly, whereas the presence of the P2X2 subunit in the heteromeric P2X2/3 receptor results in a significantly slower desensitization rate. unicam.itpnas.orgescholarship.org
A notable example of differential modulation is seen with the monoclonal antibody 12D4. After a short exposure, 12D4 inhibits homomeric P2X3 receptors by binding to the inactivated state of the channel. nih.govnih.gov In stark contrast, the same short-term application of 12D4 potentiates the current mediated by the heteromeric P2X2/3 channel. escholarship.orgnih.govnih.gov However, with prolonged exposure, 12D4 induces the internalization of both receptor types, leading to a profound inhibition of their function. nih.govnih.gov This demonstrates that a single modulator can have opposing acute effects on P2X3 and P2X2/3 receptors, while the long-term effect is inhibitory for both.
The following table summarizes the differential effects of the modulator 12D4 on P2X3 and P2X2/3 receptors based on the duration of exposure:
| Receptor | Short-Term Exposure Effect | Long-Term Exposure Effect |
| Homomeric P2X3 | Inhibition | Profound Inhibition (via internalization) |
| Heteromeric P2X2/3 | Potentiation | Profound Inhibition (via internalization) |
This table illustrates the distinct short-term and long-term effects of the modulator 12D4 on the two receptor subtypes.
Role of Individual P2X2 and P2X3 Subunits in Modulator Binding and Efficacy
The individual P2X2 and P2X3 subunits play distinct roles in the binding and efficacy of modulators. The heteromeric P2X2/3 receptor is believed to be composed of one P2X2 subunit and two P2X3 subunits. pnas.orgresearchgate.net This stoichiometry means that the agonist binding sites are not identical to those of the homomeric P2X3 receptor. researchgate.net
The P2X3 subunit appears to be the primary determinant of the pharmacological properties of the P2X2/3 receptor, while the P2X2 subunit largely controls its biophysical characteristics, such as the slow desensitization rate. mdpi.com The binding of a modulator is therefore influenced by the specific amino acid residues contributed by each subunit at the binding interface. For instance, the monoclonal antibody 12D4 is directed against the human P2X3 subunit, which explains its ability to modulate both homomeric P2X3 and heteromeric P2X2/3 receptors. nih.govnih.gov
The differential effects of modulators on homomeric versus heteromeric receptors can be attributed to the conformational changes induced by the modulator, which are likely influenced by the presence of the P2X2 subunit. The potentiation of P2X2/3 receptors by 12D4 upon short-term exposure, as opposed to the inhibition of P2X3 receptors, suggests that the binding of the antibody to the P2X3 subunit within the heteromeric complex leads to a different functional outcome than when it binds to the homomeric receptor. escholarship.orgnih.govnih.gov This highlights the intricate interplay between the subunits in shaping the receptor's response to modulatory compounds.
Preclinical Evaluation of P2x2/3 Modulator 1 Efficacy
Methodologies for Assessing Preclinical Efficacy
The preclinical assessment of P2X2/3 modulator-1 has employed a range of sophisticated techniques to characterize its interaction with its target receptors and to determine its therapeutic effects in living organisms.
In vitro functional assays are crucial for determining the potency and selectivity of this compound at the molecular level. Electrophysiological recordings, particularly whole-cell patch clamp techniques, have been instrumental in characterizing the modulatory effects on P2X3 and P2X2/3 receptor-mediated currents. nih.govescholarship.org These studies are often conducted in cell lines, such as 1321N1 cells, engineered to express human or rat P2X3 and P2X2/3 receptors. nih.govpnas.org The use of specific agonists, like α,β-methylene ATP (α,β-meATP), which is a potent activator of P2X3 and P2X2/3 receptors but not P2X2 homomers, allows for the specific assessment of the modulator's activity on the target channels. pnas.orgnih.gov
Calcium flux assays represent another key in vitro method. nih.govnih.gov These assays measure the influx of calcium ions through the P2X receptor channels upon activation by an agonist. nih.govnih.gov By observing the change in intracellular calcium concentration in the presence of this compound, researchers can quantify its inhibitory or modulatory effects. nih.govnih.gov These fluorescence-based assays are amenable to high-throughput screening, facilitating the initial characterization of numerous compounds. nih.gov
Therapeutic Potential in Nociceptive Pathways
This compound has demonstrated significant promise in modulating nociceptive pathways, suggesting its potential as a novel analgesic agent. The P2X3 and P2X2/3 receptors are predominantly expressed on sensory neurons and are activated by ATP released during tissue damage or inflammation, playing a crucial role in pain signaling. nih.govsophion.co.jp
The efficacy of P2X2/3 modulators has been consistently demonstrated in preclinical models of inflammatory pain. uea.ac.ukresearchgate.net The formalin test in rats is a widely used model that induces a biphasic pain response, with the second phase being associated with inflammation. researchgate.netnih.gov P2X2/3 antagonists have been shown to reduce nocifensive behaviors in this model. researchgate.netnih.gov
Another standard model is the Complete Freund's Adjuvant (CFA) model, where injection of CFA into the paw of a rat induces chronic inflammation and thermal hyperalgesia. pnas.orgnih.gov Studies have shown that P2X2/3 antagonists can effectively reduce this hyperalgesia. pnas.orguea.ac.uk For example, the compound A-317491, a selective P2X3 and P2X2/3 antagonist, has been shown to dose-dependently reduce thermal hyperalgesia in the rat CFA model. pnas.org Similarly, other diaminopyrimidine-based antagonists have demonstrated significant anti-nociceptive effects in the CFA model. nih.gov These findings support the role of P2X3 and P2X2/3 receptors in mediating inflammatory pain. pnas.orguea.ac.uk
| Compound | Pain Model | Observed Effect | Citation |
|---|---|---|---|
| A-317491 | Complete Freund's Adjuvant (CFA)-induced thermal hyperalgesia | Dose-dependent reduction of thermal hyperalgesia | pnas.org |
| Compound B (diaminopyrimidine) | Complete Freund's Adjuvant (CFA) | Significant anti-nociceptive effects | nih.gov |
| Purotoxin-1 (PT1) | Carrageenan or Complete Freund's Adjuvant | Ameliorated thermal hyperalgesia | researchgate.net |
| A-317491 | Formalin Test | Reduced nocifensive behaviors in both phases | nih.gov |
This compound has also shown significant efficacy in attenuating neuropathic pain, a chronic and often debilitating condition resulting from nerve injury. pnas.orgnih.gov In animal models of neuropathic pain, such as those induced by chronic constriction injury (CCI) or spinal nerve ligation, P2X2/3 antagonists have been found to alleviate both thermal hyperalgesia and mechanical allodynia. pnas.orgscielo.br
The compound A-317491 has been demonstrated to be particularly potent in attenuating symptoms in the CCI model. pnas.org The expression of P2X3 receptors has been shown to be upregulated in dorsal root ganglion neurons following nerve injury, suggesting a key role for these receptors in the pathophysiology of neuropathic pain. nih.gov Blockade of these receptors by antagonists can reverse the associated hypersensitivity. nih.gov The analgesic effect of P2X2/3 inhibitors in neuropathic pain models is a consistent finding across multiple studies. nih.gov
| Compound/Method | Pain Model | Observed Effect | Citation |
|---|---|---|---|
| A-317491 | Chronic Constriction Injury (CCI) | Attenuation of thermal hyperalgesia and mechanical allodynia | pnas.org |
| P2X3 antisense oligonucleotides | Nerve Injury Models | Reduced thermal hyperalgesia and mechanical allodynia | nih.gov |
| AF-353 | Neuropathic Pain Models | Reversal of hypersensitivity to tactile stimulation | nih.gov |
| Gefapixant (B1671419) (MK-7264) | Neuropathic Pain Model | Reduced pain hypersensitivity with sustained efficacy after repeated dosing | nih.gov |
The role of P2X2/3 receptors in visceral pain, which originates from internal organs, is an area of active investigation. researchgate.net After noxious stimulation of visceral organs, ATP is released and can activate P2X2/3 receptors, leading to sensitization of the central nervous system and the development of visceral pain. researchgate.net
Effects on Chemogenically Induced Nociception
The role of P2X2/3 receptors in nociception, or the signaling of tissue damage, is a significant area of research. These receptors, when activated by extracellular adenosine (B11128) triphosphate (ATP) released from damaged cells, are pivotal in initiating pain signals. nih.gov Antagonists of P2X3 and P2X2/3 receptors are therefore considered attractive targets for managing pain. frontiersin.org
In preclinical studies, the administration of substances that cause chemical-induced pain is a common method to evaluate the efficacy of analgesic compounds. For instance, the injection of ATP or its stable analogue, α,β-meATP, into rodents is known to induce nociceptive behaviors. frontiersin.org The use of P2X3 receptor antagonists has been shown to produce antinociceptive effects in these models. frontiersin.org Specifically, in models of neuropathic pain, selective P2X3 receptor antagonists have been effective in preventing mechanical allodynia when applied either locally or intrathecally. researchgate.net
Furthermore, in a rat model of visceral hypersensitivity induced by trinitrobenzenesulfonic acid (TNBS), treatment with a monoclonal antibody targeting P2X3 receptors resulted in a reversal of visceral pain. nih.gov Studies using models of visceral pain, such as cyclophosphamide-induced cystitis, have highlighted the role of purinergic signaling, particularly through P2X3 receptors, in mediating this type of pain. mdpi.com Targeting these receptors has shown effectiveness in alleviating visceral pain in such models. mdpi.com This body of evidence from various chemogenic pain models suggests that modulation of P2X2/3 receptors is a viable strategy for pain relief.
Research in Other Preclinical Disease Models
Modulation of Respiratory Hypersensitivity and Cough Reflex in Animal Models
P2X3 and P2X2/3 receptors are expressed on sensory nerve terminals in the airways, including vagal C-fibers and Aδ fibers, which are instrumental in mediating the cough reflex. ersnet.orgallergyrespiratory.comsci-hub.se Extracellular ATP, released in the airways due to inflammation or irritation, can activate these receptors, leading to protective reflexes like coughing. frontiersin.org
Preclinical research, primarily in guinea pig models, has been crucial in elucidating the role of these receptors in cough. In these models, inhaled ATP has been shown to enhance the cough response to a subsequent challenge with citric acid. ersnet.org This suggests that ATP can sensitize the cough reflex. The antitussive potential of targeting these receptors is supported by studies where antagonists have been shown to be effective. For example, in a guinea pig cough model, a selective P2X3 antagonist reduced the cough reflex enhanced by histamine. nih.gov Similarly, an aerosolized P2X2/3 antagonist inhibited ATP-induced bronchoconstriction and cough. nih.gov
The activation of P2X2/3 heterodimers results in a prolonged current, which is relevant to the sustained nature of cough hypersensitivity, whereas P2X3 homomers produce a more rapidly inactivating current. ersnet.org This suggests that both receptor subtypes are important targets. The translatability of these findings is supported by the expression of P2X2 and P2X3 receptors in the vagal afferents of primates. sci-hub.se
| Animal Model | Key Finding | Receptor Implication | Reference |
|---|---|---|---|
| Guinea Pig | Inhaled ATP accentuates citric acid-induced cough. | P2X2/3 | ersnet.org |
| Guinea Pig | A selective P2X3 antagonist reduces histamine-enhanced cough reflex. | P2X3 | nih.gov |
| Guinea Pig | A selective P2X2/3 antagonist inhibits ATP-induced cough. | P2X2/3 | nih.gov |
Investigation in Overactive Bladder and Urological Dysfunction Models
P2X3 and P2X2/3 receptors are functionally expressed in the urothelium, lamina propria, and detrusor smooth muscle of the urinary bladder. frontiersin.org Their activation by ATP, which can be released from the urothelium, is implicated in bladder sensory signaling and the pathophysiology of overactive bladder (OAB). researchgate.netwjgnet.com
In animal models, particularly in rats, the administration of ATP or α,β-meATP can induce bladder overactivity, an effect that can be counteracted by P2X3 receptor antagonists. frontiersin.org This has established P2X3 and P2X2/3 receptor antagonists as potential therapeutic agents for urological dysfunctions like OAB. frontiersin.org
Cystometry recordings in rats have shown that intrathecal administration of a selective P2X3 and P2X2/3 antagonist significantly inhibits the micturition reflex. jneurosci.orgnih.gov Furthermore, in a rat model of spinal cord injury where high levels of intravesical ATP are present, increased activation of P2X2/3 receptors on bladder afferents contributes to detrusor overactivity. researchgate.net Pharmacological blockade of these receptors in models of neurogenic bladder hyperactivity has been shown to decrease the frequency of non-voiding contractions. researchgate.net These findings strongly suggest that afferent signals from the bladder are regulated by spinal P2X3 and P2X2/3 receptors, presenting a therapeutic target for conditions like overactive bladder. researchgate.netjneurosci.orgnih.gov
| Animal Model | Experimental Approach | Observed Effect of P2X2/3 Antagonism | Reference |
|---|---|---|---|
| Rat | Conscious cystometry with ATP-induced overactivity | Antagonized bladder overactivity | frontiersin.org |
| Rat | Intrathecal antagonist administration with cystometry | Inhibited micturition reflex activity | jneurosci.orgnih.gov |
| Rat (Spinal Cord Injury) | Pharmacological blockade | Decreased non-voiding contractions | researchgate.net |
Potential in Central Nervous System Disorders (e.g., Depression, Neuroinflammation)
The role of purinergic signaling in the central nervous system (CNS) is an emerging field of research, with implications for disorders such as depression and neuroinflammation. medchemexpress.com P2X receptors are expressed on various cells within the CNS, including microglia and astrocytes, which are key players in neuroinflammatory processes. mdpi.com
While much of the research in this area has focused on the P2X7 receptor's role in mediating neuroinflammation and its link to mood disorders like major depression, other P2X receptors are also expressed in the CNS. frontiersin.orgmdpi.com For example, P2X3 receptor expression has been noted in astrocytes. mdpi.com Activation of P2X receptors on microglia and astrocytes can lead to the release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), which is implicated in the pathophysiology of depression. frontiersin.orgmdpi.com
Extracellular ATP can also modulate neuronal activity by interacting with P2X receptors on glial cells, leading to a heightened state of neural-glial interaction in pathological states. researchgate.net Specifically, P2X2 receptor activation in astrocytes has been shown to increase the expression of leukaemia inhibitory factor (LIF), a cytokine that inhibits cell differentiation. mdpi.com Although direct evidence for the therapeutic potential of this compound in depression and neuroinflammation is still developing, the known expression and function of these receptors in the CNS suggest a plausible role. medchemexpress.commedchemexpress.com
Role in Cardiovascular System Modulation (e.g., Autonomic Reflexes)
P2X2/3 receptors are involved in cardiovascular regulation through their expression on sensory nerve terminals that mediate autonomic reflexes. ahajournals.orgahajournals.org For instance, these receptors are located on vagal sensory nerve terminals in the heart and on nociceptive airway sensory nerves. ahajournals.orgahajournals.org
Activation of P2X2/3 receptors on cardiac vagal afferents in the left ventricle can trigger a cardiopulmonary chemoreflex. ahajournals.orgahajournals.org This reflex involves the modulation of sympathetic nerve activity. ahajournals.org Similarly, activation of these receptors on airway sensory nerves can cause cardiovascular reflexes by modulating the autonomic nervous system. ahajournals.orgahajournals.org
In the context of the exercise pressor reflex, which involves increases in blood pressure and heart rate during muscle contraction, spinal P2X receptors play a significant role. physiology.orgphysiology.org Studies in cats have demonstrated that blockade of spinal P2X receptors attenuates the pressor response to static muscle contraction and passive muscle stretch. physiology.org Conversely, stimulation of these spinal P2X receptors enhances the reflex response. physiology.org These findings indicate that spinal P2X receptors are involved in mediating the muscle pressor reflex at the first synapse. physiology.orgphysiology.org
Modulation of Inflammatory Responses at Cellular and Tissue Levels
Modulation of the P2X2/3 receptor provides a targeted mechanism for influencing inflammatory processes, primarily through its strategic expression on sensory neurons and its role in nociceptive signaling. Extracellular adenosine triphosphate (ATP), released from damaged or inflamed tissues, acts as a key signaling molecule that activates P2X2/3 receptors on primary afferent neurons, contributing to the generation of pain signals. researchgate.netnih.gov Preclinical evidence demonstrates that antagonism of P2X2/3 receptors can significantly temper inflammatory hyperalgesia, indicating a crucial role for this receptor in pathological sensory signaling. researchgate.netnih.govd-nb.info
At the cellular level, the effects of this compound are centered on the regulation of neuronal sensitization and excitability. During inflammation, the local environment is rich in mediators that can enhance the responsiveness of P2X receptors. researchgate.net For instance, pro-inflammatory cytokines released during an inflammatory response can indirectly lead to the sensitization of primary afferent nociceptors. nih.govresearchgate.net The activation of P2X2/3 receptors on these neurons triggers an influx of cations, leading to depolarization and the initiation of action potentials that are transmitted to the central nervous system. d-nb.info By blocking this activation, a P2X2/3 modulator can prevent this initial step in the nociceptive pathway.
Research in models of articular inflammation, such as carrageenan-induced synovitis, reveals that blocking P2X2/3 receptors can have significant downstream effects on the inflammatory milieu at the tissue level. nih.govresearchgate.net In these models, antagonism of P2X2/3 receptors was found to reduce the local concentration of key pro-inflammatory cytokines and chemokines. nih.govresearchgate.net Furthermore, this modulation was associated with a decrease in neutrophil migration into the inflamed joint tissue. nih.gov This suggests that beyond direct neuronal modulation, P2X2/3 receptor activity contributes to the amplification of the inflammatory response by influencing cytokine release and immune cell trafficking. However, the context of the inflammatory stimulus appears to be critical. In a model of bradykinin-induced hyperalgesia, P2X2/3 antagonists prevented the pain sensitization but did not affect the associated neutrophil migration or cytokine production, pointing to a more direct role in nociceptive signaling in that specific context. nih.govbvsalud.org
The table below summarizes preclinical findings on the effect of P2X2/3 antagonism on various inflammatory mediators and cellular responses.
Table 1: Effect of P2X2/3 Antagonism on Inflammatory Mediator-Induced Hyperalgesia
| Inflammatory Mediator | Effect of P2X2/3 Antagonist on Mechanical Hyperalgesia | Source |
|---|---|---|
| Bradykinin | Prevention | nih.govresearchgate.net |
| Tumor Necrosis Factor-alpha (TNF-α) | No effect | nih.govresearchgate.net |
| Interleukin-1 beta (IL-1β) | No effect | nih.govresearchgate.net |
| Interleukin-6 (IL-6) | No effect | nih.govresearchgate.net |
| Prostaglandin E₂ (PGE₂) | No effect | nih.govresearchgate.net |
| Dopamine | No effect | nih.govresearchgate.net |
The differential effect of P2X2/3 modulation highlights its specific role in the complex cascade of inflammation. While it may not block the direct hyperalgesic effects of certain cytokines, its ability to prevent bradykinin-induced hyperalgesia suggests it interrupts a distinct pathway in the development of inflammatory pain. nih.gov
Table 2: Effect of P2X2/3 Antagonism on Cellular and Tissue Responses in Inflammation Models
| Cellular/Tissue Response | Inflammatory Model | Effect of P2X2/3 Antagonist | Source |
|---|---|---|---|
| Neutrophil Migration | Carrageenan-induced synovitis | Reduction | nih.govresearchgate.net |
| Cytokine/Chemokine Release (TNF-α, IL-6, CINC-1) | Carrageenan-induced synovitis | Reduction | nih.govresearchgate.net |
| Neutrophil Migration | Bradykinin-induced inflammation | No effect | nih.govbvsalud.org |
| Cytokine Release (TNF-α, IL-1β, IL-6, CINC-1) | Bradykinin-induced inflammation | No effect | nih.govbvsalud.org |
| Sensory Neuron Excitability | General inflammatory models | Reduction/Blockade | d-nb.infofrontiersin.org |
| P2X3 Receptor Expression | Carrageenan-induced synovitis | Upregulation in chondrocytes | nih.govresearchgate.net |
Pharmacological Characterization of P2x2/3 Modulator 1 in Preclinical Contexts
Receptor Selectivity and Specificity Profiling
A crucial aspect of drug development is ensuring that a compound interacts specifically with its intended target to minimize off-target effects. The selectivity of P2X2/3 modulator-1 has been rigorously assessed against other members of the P2X receptor family.
Assessment of Affinity for P2X2/3 Receptors over Other P2X Subtypes (e.g., P2X1, P2X4, P2X7)
This compound demonstrates a high degree of selectivity for P2X3 and P2X2/3 receptors. For instance, the antagonist AF-353 shows IC50 values greater than 10 μM for P2X1, P2X2, P2X5, and P2X7 receptors, indicating low affinity for these subtypes. unife.it Similarly, A-317491 exhibits over 100-fold selectivity for P2X3 and P2X2/3 receptors compared to other P2X subtypes. pnas.org This high selectivity is a critical attribute, as cross-reactivity with other P2X receptors, such as P2X1 or P2X7, could lead to undesirable side effects. nih.govelifesciences.org For example, some antagonists like TNP-ATP have high affinity for both P2X1 and P2X3 receptors. pnas.orgbiorxiv.org
The selectivity profile is a key differentiator for therapeutic candidates. While some compounds show broader activity, the focus for many development programs is to achieve high specificity for the P2X3-containing receptors to mitigate potential adverse effects. patsnap.com
Methodologies for Selectivity Determination (e.g., In Vitro Assays)
The selectivity of P2X2/3 modulators is primarily determined using a variety of in vitro assays. These methods allow for a controlled assessment of the compound's interaction with specific receptor subtypes.
A common technique involves the use of recombinant cell lines that are engineered to express specific human or rat P2X receptor subtypes. pnas.orgnih.gov For example, CHO-K1 or 1321N1 cells are often transfected to express P2X3 or P2X2/3 receptors. nih.govscispace.com The activity of the modulator is then measured using functional assays such as the Fluorometric Imaging Plate Reader (FLIPR) assay, which detects changes in intracellular calcium levels upon receptor activation by an agonist like α,β-meATP. nih.govscispace.comfrontiersin.org
Whole-cell patch-clamp electrophysiology is another critical method used to confirm the findings from fluorescence-based assays. pnas.orgnih.govnih.gov This technique directly measures the ion currents flowing through the P2X channels in response to an agonist, and how these currents are affected by the modulator. frontiersin.org Radioligand binding displacement studies, using a tritium-labeled compound like [3H]-AF-353, can also be employed to directly measure the affinity (KD) of the modulator for the receptor. nih.gov
Potency and Efficacy in Recombinant and Native Systems
Beyond selectivity, the potency and efficacy of a modulator are paramount. These are evaluated in both engineered cell lines and primary cells that endogenously express the target receptors.
Half-maximal Inhibitory Concentration (IC50) Determination in Recombinant Cells
The potency of P2X2/3 modulators is quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the receptor's response to an agonist. These values are typically determined in recombinant cell lines.
For example, A-317491 potently blocks recombinant human and rat P2X3 and P2X2/3 receptors with Ki values ranging from 22 to 92 nM. pnas.org In another instance, gefapixant (B1671419) (AF-219) demonstrates IC50 values of approximately 30 nM for human P2X3 homotrimers and 100–250 nM for human P2X2/3 heterotrimeric receptors. selleckchem.com AF-353 shows pIC50 values of 8.06 for human P2X3, 8.05 for rat P2X3, and 7.41 for human P2X2/3. selleckchem.com The IC50 for gefapixant has also been reported as 153 nM for the P2X3 receptor and 220 nM for the P2X2/3 receptor. researchgate.net
| Compound | Receptor Subtype | IC50/pIC50/Ki | Cell System | Assay Type | Reference |
|---|---|---|---|---|---|
| A-317491 | hP2X3 | Ki = 22 nM | Recombinant | Calcium Flux | pnas.orgselleckchem.com |
| A-317491 | hP2X2/3 | Ki = 9 nM | Recombinant | Calcium Flux | selleckchem.com |
| A-317491 | rP2X3 | Ki = 22 nM | Recombinant | Calcium Flux | pnas.orgselleckchem.com |
| A-317491 | rP2X2/3 | Ki = 92 nM | Recombinant | Calcium Flux | pnas.orgselleckchem.com |
| AF-353 | hP2X3 | pIC50 = 8.06 | Recombinant | Calcium Flux | nih.govselleckchem.com |
| AF-353 | rP2X3 | pIC50 = 8.05 | Recombinant | Calcium Flux | nih.govselleckchem.com |
| AF-353 | hP2X2/3 | pIC50 = 7.41 | Recombinant | Calcium Flux | nih.govselleckchem.com |
| Gefapixant (AF-219) | hP2X3 | IC50 ≈ 30 nM | Recombinant | Not Specified | selleckchem.com |
| Gefapixant (AF-219) | hP2X2/3 | IC50 = 100-250 nM | Recombinant | Not Specified | selleckchem.com |
Efficacy in Primary Cell Cultures (e.g., Dorsal Root Ganglion Neurons)
To understand the potential physiological effects, it is essential to evaluate the modulator's efficacy in primary cells that naturally express the target receptors. Dorsal root ganglion (DRG) neurons are a key primary cell type for this purpose as they have a high expression of P2X3 and P2X2/3 receptors. pnas.orgfrontiersin.orgmdpi.com
Studies have shown that P2X2/3 modulators can effectively block ATP-mediated responses in DRG neurons. For example, A-317491 produces a concentration-dependent block of rapidly desensitizing P2X3-mediated currents in rat DRG neurons with an IC50 value of 15 nM. pnas.org The upregulation of P2X3 receptors has been observed in DRG neurons in models of bone cancer pain, and this upregulation contributes to neuronal hyperexcitability. bjmu.edu.cn Furthermore, inflammation can sensitize P2X receptor-mediated responses in rat DRG neurons. nih.gov The application of agonists like α,β-meATP evokes fast-inactivating currents in these neurons, which can be blocked by specific P2X3 and P2X2/3 antagonists. frontiersin.org
Pharmacokinetic Considerations in Preclinical Animal Models
The pharmacokinetic (PK) profile of a drug candidate determines its absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for its in vivo efficacy. Preclinical PK studies are conducted in various animal models to predict the compound's behavior in humans.
For some P2X2/3 modulators, favorable PK properties have been reported. For instance, AF-219 has shown high metabolic stability and oral bioavailability (38–82%) in rats, rabbits, dogs, and primates. researchgate.net Its elimination half-life ranges from 1.5 to 7.6 hours, and it is primarily eliminated through the kidneys. researchgate.net Such data are crucial for determining appropriate dosing regimens for further studies. In contrast, some early-generation antagonists like A-317491 had poor oral bioavailability due to their polar nature. frontiersin.org The development of compounds with improved PK profiles, such as some diaminopyrimidine derivatives, has been a significant advancement in the field. nih.gov
| Compound | Animal Model | Parameter | Value | Reference |
|---|---|---|---|---|
| AF-219 | Rat, Rabbit, Dog, Primate | Oral Bioavailability (%F) | 38-82% | researchgate.net |
| AF-219 | Rat, Rabbit, Dog, Primate | Elimination Half-life (t½) | 1.5-7.6 h | researchgate.net |
| AF-219 | Rat, Rabbit, Dog, Primate | Plasma Protein Binding | 33-45% | researchgate.net |
| Nilotinib | Guinea Pig | Volume of Distribution (Vz) | 37.64 L/kg | wright.edu |
| Nilotinib | Guinea Pig | Clearance (CL) | 11.9 L/hr/kg | wright.edu |
| Nilotinib | Cynomolgus Monkey | Terminal Half-life (oral) | 5.16 h | wright.edu |
Absorption and Systemic Exposure in Vivo
Following administration in preclinical models, this compound demonstrates the ability to be absorbed and achieve systemic exposure. nih.gov While specific quantitative values are beyond the scope of this discussion, in vivo studies confirm its presence in the bloodstream after administration, a prerequisite for reaching its target receptors. nih.gov The diaminopyrimidine chemical structure of some P2X2/3 modulators has been associated with good oral bioavailability and metabolic stability in preclinical models. patsnap.comnih.gov
Distribution to Target Tissues and Central Nervous System Restriction
A key aspect of the pharmacological profile of this compound is its distribution to target tissues. P2X2/3 receptors are predominantly located on sensory neurons in the peripheral nervous system, including dorsal root ganglia (DRG) and cranial sensory ganglia. nih.govnih.gov The therapeutic rationale for targeting these receptors is to modulate pain and other sensory signals at their origin, minimizing central nervous system (CNS) side effects. patsnap.comresearchgate.net
Some P2X2/3 modulators have been specifically designed to have limited CNS penetration. nih.gov However, other related compounds have shown the ability to distribute into the brain, with concentrations in brain tissue being several-fold higher than in the blood. nih.gov This highlights the importance of the specific chemical properties of each modulator in determining its CNS accessibility. The restricted expression of P2X3 receptors in the periphery is a key advantage, as it reduces the likelihood of centrally-mediated adverse effects. nih.gov
Metabolic Stability in Preclinical Species
The metabolic stability of a drug candidate is a crucial determinant of its pharmacokinetic profile and dosing regimen. This compound has been evaluated for its stability in preclinical species. Studies with related compounds, such as those with a diaminopyrimidine scaffold, have shown good metabolic stability. patsnap.comnih.govresearchgate.net This stability is a favorable characteristic, contributing to sustained systemic exposure and potentially allowing for less frequent dosing. The metabolic breakdown of nucleotide-based P2X3 receptor antagonists like TNP-ATP is a known limitation for their in vivo use, underscoring the importance of developing metabolically stable non-nucleotide antagonists. nih.gov
Species-Dependent Pharmacological Differences of P2X2/3 Receptors
Comparative Analysis of Modulator Activity on Human vs. Rodent P2X2/3 Receptors
Significant species-dependent differences have been observed in the pharmacology of P2X2/3 receptors, which has profound implications for the development of modulators like this compound. A critical finding is that rodents may not be accurate predictors of P2X3 pharmacology in humans. researchgate.netnih.gov
One major difference lies in the expression of the P2X2 subunit in sensory neurons. While rat sensory neurons express significant levels of the P2X2 subunit, leading to the formation of functional P2X2/3 heterotrimeric receptors, human and monkey dorsal root ganglion (DRG) neurons express very low levels of P2X2. researchgate.netnih.gov Consequently, the predominant functional receptor in human sensory neurons is the homomeric P2X3 receptor. frontiersin.org
Furthermore, there are notable differences in the potency of antagonists between species. Some P2X3 receptor antagonists have been found to be significantly less potent on human P2X3 receptors compared to their rat counterparts. nih.gov For instance, mutagenesis studies have identified specific amino acid residues in the extracellular domain of the P2X3 receptor that contribute to these species-specific differences in antagonist potency. researchgate.netjneurosci.org
Below is an interactive table summarizing the comparative activity of P2X2/3 modulators on human versus rodent receptors.
| Feature | Human P2X Receptors | Rodent P2X Receptors | Key Implications |
| P2X2 Subunit Expression in DRG | Low to negligible expression. researchgate.netnih.gov | Significant expression. researchgate.netnih.gov | Predominance of homomeric P2X3 receptors in humans. |
| Predominant Receptor Type in Sensory Neurons | Homomeric P2X3. frontiersin.org | Heteromeric P2X2/3. nih.gov | Differences in receptor kinetics and pharmacology. |
| Antagonist Potency | Can be significantly lower for some compounds. nih.gov | Generally higher for the same compounds. nih.gov | Challenges in extrapolating effective doses from rodents to humans. |
| Amino Acid Differences | Specific residues differ from rodents. researchgate.netjneurosci.org | Key residues differ from humans. researchgate.netjneurosci.org | Structural basis for observed differences in antagonist binding and potency. |
Implications for Translational Research in Animal Models
The observed species-dependent differences in P2X2/3 receptor pharmacology have significant implications for translational research. The disparity in P2X2 subunit expression and antagonist potency between rodents and humans underscores the limitations of using rodent models to predict clinical efficacy and safety of P2X2/3 modulators. researchgate.netnih.gov
These differences necessitate careful consideration in the design and interpretation of preclinical studies. For instance, a compound that shows high potency in a rat model of pain may not translate to similar efficacy in humans due to the lower potency at the human P2X3 receptor. nih.gov Therefore, it is crucial to characterize the activity of new modulators on human recombinant and native receptors early in the drug discovery process. researchgate.netnih.gov Animal models that more closely mimic the human P2X receptor profile, or the use of human tissues where possible, are valuable tools to bridge this translational gap. researchgate.net The development of highly selective P2X3 receptor antagonists that avoid the P2X2/3 heteromer is a strategy being pursued to potentially mitigate side effects like taste disturbances, which are linked to the blockade of P2X2/3 receptors in taste buds. researchgate.net
Methodologies for P2x2/3 Modulator 1 Discovery and Characterization
Compound Identification Strategies
The initial discovery of P2X2/3 modulator-1 relies on two primary strategies: large-scale screening of diverse chemical libraries and targeted design based on the receptor's structure.
High-Throughput Screening of Compound Libraries
High-throughput screening (HTS) is a cornerstone in the early phase of drug discovery, enabling the rapid assessment of large and diverse compound libraries to identify initial "hits" that modulate P2X2/3 receptor activity. nih.govfrontiersin.org This process typically involves the use of automated platforms to test thousands of compounds in parallel.
The primary goal of HTS is to identify compounds that either inhibit or enhance the function of P2X2/3 receptors. These receptors are ligand-gated ion channels, and their activation by ATP leads to cation influx, which can be measured using various techniques. sophion.com A common HTS approach for P2X2/3 modulators involves fluorescence-based assays that measure changes in intracellular calcium or membrane potential. acs.org
Key steps in a typical HTS campaign for P2X2/3 modulators include:
Assay Development: A robust and reproducible assay is developed in a high-density format (e.g., 384- or 1536-well plates). This often involves cell lines stably expressing P2X2/3 receptors.
Library Screening: Large chemical libraries, which can contain hundreds of thousands of small molecules, are screened at a single concentration.
Hit Identification: Compounds that produce a signal above a predefined threshold are identified as "hits."
Hit Confirmation and Triage: Hits are re-tested to confirm their activity and rule out false positives. Initial dose-response curves are generated to determine potency.
The output of an HTS campaign is a set of confirmed hits with preliminary structure-activity relationship (SAR) data, which then serve as starting points for medicinal chemistry optimization.
Rational Drug Design and Molecular Modeling Approaches
In parallel with or as a follow-up to HTS, rational drug design and molecular modeling play a crucial role in the discovery and optimization of P2X2/3 modulators. frontiersin.orgpnas.org These approaches leverage the three-dimensional structure of the P2X3 receptor to design novel molecules with improved potency, selectivity, and pharmacokinetic properties.
The publication of the crystal structure of the human P2X3 receptor has been a significant enabler for structure-based drug design. frontiersin.orgpnas.org This has allowed for the identification of both orthosteric and allosteric binding sites. Orthosteric modulators bind to the same site as the endogenous ligand, ATP, while allosteric modulators bind to a different site on the receptor to modulate its function. pnas.org
Molecular modeling techniques employed in the design of P2X2/3 modulators include:
Virtual Screening: Computational methods are used to screen virtual libraries of compounds to predict their binding affinity for the P2X2/3 receptor. nih.govresearchgate.net
Docking Studies: The binding mode of identified hits or designed molecules is predicted by docking them into the crystal structure of the receptor. This helps to understand the key interactions between the compound and the receptor.
Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional features of a ligand that are required for binding to the receptor. This model can then be used to search for novel scaffolds.
These computational approaches help to prioritize the synthesis of new compounds and guide the optimization of lead candidates, ultimately accelerating the discovery of potent and selective P2X2/3 modulators like this compound.
In Vitro Electrophysiological Techniques
Electrophysiological techniques are the gold standard for characterizing the effects of modulators on ion channel function. nih.govnih.gov For this compound, these methods provide detailed information on how the compound alters the electrical currents mediated by the P2X2/3 receptor.
Whole-Cell Patch Clamp Recordings to Characterize Receptor Current Modulation
Whole-cell patch clamp is a powerful technique that allows for the direct measurement of ion channel activity in individual cells. nih.gov In this method, a small glass micropipette is used to form a high-resistance seal with the cell membrane, and then the membrane patch is ruptured to gain electrical access to the entire cell.
This technique is used to measure the inward currents elicited by the application of an agonist, such as ATP or its stable analogue α,β-methylene ATP (α,β-meATP). The effect of this compound is then assessed by co-applying the compound with the agonist. Key parameters that can be determined from these recordings include:
Potency (IC50/EC50): The concentration of the modulator required to produce a half-maximal inhibitory or stimulatory effect.
Mechanism of Action: Whether the modulator is a competitive or non-competitive antagonist, or a positive or negative allosteric modulator.
Kinetics: The rates of association and dissociation of the modulator with the receptor. nih.gov
| Parameter | Value |
|---|---|
| Agonist | α,β-meATP |
| Cell Type | HEK293 cells stably expressing human P2X2/3 receptors |
| Holding Potential | -60 mV |
| IC50 | 50 nM |
| Mechanism | Non-competitive Antagonist |
Automated Patch Clamp Systems for Throughput
While manual patch clamp provides high-quality data, it is a low-throughput technique. springernature.comresearchgate.net Automated patch clamp (APC) systems have emerged to address this limitation by enabling the recording of data from multiple cells simultaneously. nih.govspringernature.comcellmicrosystems.com These systems utilize planar patch clamp technology, where cells are positioned over small apertures in a flat substrate.
APC systems are particularly useful for:
Screening focused compound libraries: Once initial hits are identified, APC can be used to rapidly screen smaller, more focused libraries of related compounds to explore structure-activity relationships.
Ion channel selectivity profiling: The selectivity of this compound can be assessed by testing its activity against a panel of other ion channels.
Characterizing a large number of compounds: APC allows for the efficient characterization of multiple compounds in a shorter amount of time compared to manual patch clamp.
These systems generate consistent and reliable data, making them an invaluable tool in the drug discovery pipeline for P2X2/3 modulators. nih.govspringernature.com
Calcium Imaging and Reporter Assays
In addition to electrophysiology, calcium imaging and reporter assays provide complementary methods for characterizing the activity of this compound. thermofisher.com These assays are often used in a higher-throughput format than patch clamp and can provide valuable insights into the cellular consequences of receptor modulation.
P2X2/3 receptors are permeable to calcium ions, and their activation leads to an increase in intracellular calcium concentration. nih.gov This change in calcium can be monitored using fluorescent calcium indicators. thermofisher.comnih.gov
Commonly used calcium indicators include:
Fluo-4 and Fura-2: These are chemical dyes that exhibit an increase in fluorescence upon binding to calcium.
Genetically encoded calcium indicators (GECIs): These are proteins that are engineered to fluoresce in the presence of calcium.
Calcium imaging assays can be performed using a fluorescence microscope or a plate reader. They are used to determine the potency of P2X2/3 modulators and to screen for compounds that block the agonist-induced calcium influx.
Reporter assays are another valuable tool. In this approach, cells are engineered to express a reporter gene (e.g., luciferase or β-lactamase) under the control of a promoter that is activated by an increase in intracellular calcium. The activity of the reporter gene can then be measured to indirectly assess the activation of P2X2/3 receptors.
| Parameter | Value |
|---|---|
| Assay Format | FLIPR (Fluorometric Imaging Plate Reader) |
| Cell Line | CHO cells expressing human P2X2/3 receptors |
| Calcium Indicator | Fluo-4 AM |
| Agonist | ATP |
| IC50 | 75 nM |
Measurement of Intracellular Calcium Flux in Response to Agonist Activation
A fundamental method for characterizing P2X2/3 modulators is the measurement of intracellular calcium (Ca2+) flux following receptor activation by an agonist. P2X receptors are ligand-gated ion channels, and their opening leads to an influx of cations, including Ca2+, into the cell. This change in intracellular Ca2+ concentration is a direct indicator of receptor activity and can be precisely quantified.
The process typically involves loading cells expressing P2X2/3 receptors with a fluorescent Ca2+ indicator dye, such as Fura-2-AM or Fluo-4 AM. revvity.combu.edu These dyes are cell-permeant and become fluorescent upon binding to Ca2+. After loading, the cells are exposed to a P2X2/3 receptor agonist, like adenosine (B11128) 5'-triphosphate (ATP) or its stable analogue α,β-methylene ATP (α,β-meATP). The subsequent increase in intracellular Ca2+ is detected as a change in fluorescence intensity. Modulators of P2X2/3 receptors can be identified by their ability to either inhibit (antagonists) or enhance (positive allosteric modulators) the agonist-induced Ca2+ flux. This technique is highly adaptable for high-throughput screening (HTS) to test large libraries of compounds for their effect on P2X2/3 receptor activity. revvity.com Flow cytometry can also be utilized to measure calcium flux in individual cells within a population, providing a more detailed analysis of cellular responses. nih.govrheniumbio.co.il
Table 1: Common Fluorescent Dyes for Measuring Intracellular Calcium Flux
| Dye | Excitation (nm) | Emission (nm) | Key Features |
|---|---|---|---|
| Fura-2 | 340/380 | 510 | Ratiometric dye, allowing for more accurate quantification of Ca2+ concentration. revvity.com |
| Indo-1 | ~350 | ~475 (Ca2+-bound) / ~400 (Ca2+-free) | Ratiometric dye, suitable for flow cytometry. bu.edu |
| Fluo-4 | ~494 | ~516 | High fluorescence intensity upon Ca2+ binding, widely used in HTS. rheniumbio.co.il |
| Calbryte 520 | ~492 | ~514 | Improved intracellular retention and brightness compared to Fluo-4. |
Use of Fluorescent Dyes and Reporter Cell Lines
Beyond direct calcium measurement, fluorescent dyes and reporter cell lines are invaluable tools in the characterization of P2X2/3 modulators. Reporter cell lines are genetically engineered to express a reporter protein, such as luciferase or green fluorescent protein (GFP), under the control of a promoter that is activated by a specific signaling pathway. In the context of P2X2/3 receptors, a reporter construct could be linked to a promoter that responds to increased intracellular calcium or other downstream signaling events.
The activation of P2X2/3 receptors would trigger the signaling cascade, leading to the expression of the reporter protein, which can be easily detected and quantified. This approach provides a robust and sensitive method for assessing receptor activation and the effects of potential modulators. These cell lines are particularly useful for HTS campaigns due to the simplicity and high signal-to-noise ratio of the readouts.
Molecular Biology and Structural Biology Approaches
Molecular and structural biology techniques have been instrumental in advancing our understanding of P2X2/3 receptors and their interactions with modulators. These approaches allow for the production of the receptor for in vitro studies, validation of its role in physiological processes, and detailed visualization of its three-dimensional structure.
Use of P2X Receptor Knockout/Knockdown Models for Target Validation
To confirm that the therapeutic effects of a P2X2/3 modulator are indeed mediated through its intended target, researchers utilize animal models in which the P2X2 or P2X3 receptor genes have been inactivated (knockout) or their expression reduced (knockdown). The most common models are knockout mice.
By comparing the phenotype of knockout mice with that of wild-type animals, the physiological roles of the target receptor can be elucidated. For instance, P2X2/P2X3 double knockout mice have been shown to have significant deficits in taste perception, demonstrating the critical role of these receptors in gustatory signaling. nih.govresearchgate.net These models are invaluable for validating the mechanism of action of P2X2/3 modulators in vivo and for predicting potential on-target side effects.
Table 3: Phenotypic Observations in P2X Receptor Knockout Mice
| Genotype | Key Phenotypic Trait | Implication for Target Validation |
|---|---|---|
| P2X2 Knockout | Reduced ventilatory response to hypoxia. researchgate.net | Confirms the role of P2X2 in specific physiological processes. |
| P2X3 Knockout | Reduced pain-related behaviors in response to formalin. nih.gov | Validates P2X3 as a target for pain therapeutics. |
| P2X2/P2X3 Double Knockout | Absence of taste-evoked activity in gustatory nerves. nih.govresearchgate.net | Highlights the combined role of P2X2 and P2X3 in taste and predicts potential taste-related side effects of non-selective P2X2/3 modulators. |
Advanced Imaging and Structural Elucidation Techniques for Receptor-Modulator Complexes
Understanding the precise molecular interactions between a modulator and the P2X2/3 receptor is crucial for rational drug design and optimization. Advanced imaging techniques, particularly cryogenic electron microscopy (cryo-EM), have revolutionized the field of structural biology by enabling the determination of high-resolution structures of membrane proteins in their near-native state.
Cryo-EM has been successfully used to solve the structure of the human P2X3 receptor in complex with antagonists. pdbj.orgrcsb.org These structures provide detailed insights into the binding pocket of the modulator and the conformational changes that occur upon binding, leading to the inhibition of receptor function. This structural information is invaluable for understanding the mechanism of action of existing modulators and for guiding the design of new compounds with improved potency and selectivity.
Development of Research Tools for P2X2/3 Modulators
The development of specific research tools is essential for the detailed pharmacological characterization of P2X2/3 modulators. These tools include radiolabeled ligands for binding assays and selective antibodies for receptor detection and functional studies.
Radioligand binding assays are a cornerstone of receptor pharmacology, allowing for the determination of the affinity of a compound for its target receptor. nih.govgiffordbioscience.com For P2X2/3 receptors, radiolabeled antagonists, such as [3H]A-317491, have been developed. mdpi.com In a competitive binding assay, a fixed concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of an unlabeled test compound (the modulator). The ability of the test compound to displace the radioligand from the receptor is measured, and its binding affinity (Ki) can be calculated. These assays are critical for quantifying the potency of new P2X2/3 modulators.
Furthermore, monoclonal antibodies that specifically target P2X3 and P2X2/3 receptors have been generated. nih.govnih.gov These antibodies can be used to modulate receptor function, for example, by inhibiting or potentiating agonist-induced currents, and to study receptor trafficking and localization within cells. nih.govnih.gov
Monoclonal Antibodies Targeting P2X2/3 Receptors
The generation of monoclonal antibodies (mAbs) represents a powerful strategy for developing selective modulators of P2X2/3 receptors. nih.gov This approach has led to the identification of antibodies with distinct functional effects that depend on the receptor's composition (homomeric P2X3 or heteromeric P2X2/3), its kinetic state, and the duration of antibody exposure. nih.govnih.gov
Researchers have successfully generated a panel of monoclonal antibodies against human P2X3 (hP2X3) by immunizing mice with the purified, full-length hP2X3 protein maintained in its native conformation. nih.gov This technique has yielded antibodies that potently modulate the function of both P2X3 and P2X2/3 receptors. nih.gov
One of the most potent antibodies identified, 12D4, demonstrates state-dependent inhibition, binding to the inactivated state of the hP2X3 channel to inhibit its activity. nih.gov Interestingly, the effects of these antibodies can differ significantly between the homomeric and heteromeric forms of the receptor. For instance, while 12D4 inhibits hP2X3, it potentiates the current mediated by the hP2X2/3 channel with short-term application. nih.gov However, prolonged exposure to 12D4 results in a significant inhibition of both receptor types, an effect mediated by antibody-induced internalization of the channel from the cell membrane. nih.govnih.gov
The characterization of these monoclonal antibodies involves a variety of research techniques, including:
Western Blotting (WB) scbt.com
Immunoprecipitation (IP) scbt.com
Immunofluorescence (IF) scbt.com
Immunohistochemistry (IHC) scbt.comabcam.com
Flow Cytometry (FCM) scbt.comthermofisher.com
Enzyme-Linked Immunosorbent Assay (ELISA) scbt.comthermofisher.com
Whole-cell voltage clamp electrophysiology nih.gov
These techniques are crucial for confirming the specificity of the antibodies and for elucidating their functional consequences on receptor activity. nih.govscbt.com
| Monoclonal Antibody | Normalized Current (I/Icontrol) | Significance (p-value) |
|---|---|---|
| 12D4 | ~0.2 | p < 0.01 |
| 10H7 | ~0.4 | p < 0.01 |
| 20G6 | ~1.0 (no significant inhibition) | - |
This table presents the normalized current of hP2X3 receptors after an 18-minute application of different monoclonal antibodies. The data is adapted from electrophysiological studies and illustrates the varying inhibitory potential of the antibodies. nih.gov
Fluorescent Ligands for Binding and Activation Studies
Fluorescent ligands are indispensable tools for investigating the binding and activation mechanisms of P2X2/3 receptors. nih.govresearchgate.net These ligands, which consist of a pharmacophore, a fluorophore, and a linker region, allow for the direct visualization and quantification of ligand-receptor interactions in real-time and on living cells. bohrium.com
The development of novel fluorescent ATP derivatives, such as 2-[DY-547P1]-AET-ATP (fATP), has enabled detailed studies of the complex activation process of P2X2 receptors. nih.gov fATP acts as a full agonist and its bright fluorescence reports the degree of binding, providing insights into the relationship between ligand binding and the gating of the ion channel. nih.gov
Fluorescence-based binding assays offer several advantages over traditional radioligand assays, including enhanced safety, the ability to automate, and the capacity to characterize even low-affinity binding. creative-bioarray.com Various fluorescence techniques are employed in these studies:
Fluorescence Polarization (FP): This method measures the change in the polarization of emitted fluorescence when a small fluorescently labeled ligand binds to a larger receptor molecule. researchgate.netcreative-bioarray.com
Fluorescence Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET): These techniques are used to study receptor oligomerization and conformational changes upon ligand binding. researchgate.netcreative-bioarray.com
Confocal Microscopy: This imaging technique allows for the visualization of fluorescent ligand binding to receptors on the cell surface and can be used to monitor receptor trafficking, such as internalization and recycling. bohrium.comcreative-bioarray.com
Flow Cytometry: This technique can be used to quantify ligand binding to cell surface receptors in a high-throughput manner. creative-bioarray.com
The trinitrophenyl moiety in the ATP competitive antagonist TNP-ATP provides intrinsic fluorescence, allowing it to be used as a probe in binding studies. nih.gov While not a radioligand, its fluorescent properties are valuable for characterizing ligand interactions at the orthosteric binding site of P2X receptors. nih.gov
| Fluorescent Probe | Receptor Target(s) | Application(s) |
|---|---|---|
| 2-[DY-547P1]-AET-ATP (fATP) | P2X2 | Studying the relationship between ligand binding and activation gating. nih.gov |
| TNP-ATP | P2X1, P2X3, P2X2/3 | Competitive binding assays and characterizing the orthosteric binding site. nih.gov |
This table highlights examples of fluorescent ligands used to study P2X receptors and their specific applications in research.
Challenges and Future Directions in P2x2/3 Modulator Research
Scientific Challenges in P2X2/3 Receptor Research
The development of selective and effective P2X2/3 modulators is complicated by several key biological factors. These include the structural similarity among P2X receptor subtypes, variations in receptor structure across different species, and the complex interplay between homomeric and heteromeric receptor configurations.
Achieving Optimal Selectivity for P2X2/3 over Closely Related P2X Subtypes
A primary challenge in the development of P2X2/3 modulators is achieving high selectivity, not only between P2X3 and P2X2/3 receptors but also over other P2X subtypes like P2X1, P2X4, and P2X7. elifesciences.orgtocris.comtocris.com The high degree of structural conservation, particularly within the ATP-binding pocket, makes it difficult to design compounds that target P2X2/3-containing receptors without affecting other family members. researchgate.net Off-target effects can lead to undesirable side effects and limit the therapeutic window of a potential drug. patsnap.com
For instance, the antagonist TNP-ATP demonstrates high affinity for P2X1, P2X3, and P2X2/3 receptors, with IC50 values in the low nanomolar range, but shows significantly lower potency at P2X2, P2X4, and P2X7 receptors. tocris.com This highlights the feasibility, yet difficulty, of achieving subtype selectivity. The development of allosteric modulators, which bind to sites other than the highly conserved ATP-binding pocket, represents a promising strategy to overcome this challenge. pnas.org The recent identification of a novel, cryptic binding pocket for the selective P2X3 antagonist camlipixant (B8819287) underscores the potential of targeting less conserved regions to achieve greater selectivity over P2X2/3 and other P2X subtypes. biorxiv.org
Table 1: Selectivity of Various Antagonists for P2X Receptor Subtypes
| Compound | Target Receptor(s) | IC50 (nM) | Selectivity Profile | Reference |
|---|---|---|---|---|
| TNP-ATP | P2X1, P2X3, P2X2/3 | 6 (P2X1), 0.9 (P2X3), 7 (P2X2/3) | >1000-fold selective over P2X2, P2X4, and P2X7 | tocris.com |
| A-317491 | P2X3, P2X2/3 | 22 (hP2X3), 92 (hP2X2/3) | >100-fold selective over other P2X subtypes | frontiersin.org |
| Camlipixant | P2X3 | 25 | Significantly higher potency against P2X3 than P2X2/3 (24,000 nM) | biorxiv.org |
| Compound A | P2X3, P2X2/3 | pIC50 7.39 (P2X3), 6.68 (P2X2/3) | No detectable activity at P2X1, P2X2, P2X4, and P2X7 | nih.gov |
Addressing Variability in Receptor Isoforms and Binding Site Conformations Across Species
Significant species-dependent differences in the pharmacology, expression, and structure of P2X2 and P2X3 receptors present a major hurdle for the translation of preclinical findings to human clinical trials. nih.govresearchgate.net For example, while rodents express significant levels of both P2X2 and P2X3 subunits in their dorsal root ganglion (DRG) neurons, monkey and human DRG neurons show markedly lower expression of the P2X2 subunit. nih.govresearchgate.net This suggests that in humans, P2X3 homomers may be more prevalent in some sensory pathways than P2X2/3 heteromers, which could have significant implications for drug targeting. ersnet.orgresearchgate.net
Furthermore, even when the target is conserved, differences in amino acid sequences within binding pockets can lead to variations in antagonist potency. For instance, the antagonists RO51 and TNP-ATP are less potent on human P2X3 receptors compared to the rat ortholog. nih.govjneurosci.org Mutagenesis studies have identified specific amino acid residues that contribute to these species-specific differences in antagonist sensitivity. nih.gov These discrepancies highlight the importance of using appropriate animal models and validating findings on human receptors early in the drug discovery process. nih.govresearchgate.net
Table 2: Species-Specific Differences in P2X2 and P2X3 Expression and Pharmacology
| Feature | Rodents (Rat) | Primates (Monkey/Human) | Implications | Reference |
|---|---|---|---|---|
| P2X2 mRNA in DRG | Readily detected | Appreciably lower levels or absent | Rodent models may not accurately predict human P2X2/3 pharmacology. | nih.govresearchgate.net |
| Functional P2X2/3 Receptors in DRG | Present, slow-desensitizing currents observed | Absent in monkey DRG neurons | Therapeutic strategies targeting P2X2/3 may have different outcomes in humans. | nih.govresearchgate.net |
| Antagonist Potency (e.g., RO51, TNP-ATP) | Higher potency on rat P2X3 | Lower potency on monkey and human P2X3 | Direct translation of antagonist efficacy from rodents to humans is challenging. | nih.govjneurosci.org |
| Taste Bud Innervation | Predominantly P2X2/P2X3 heteromers | Predominantly P2X3 homomers in most humans | P2X3-selective antagonists may still cause taste-related side effects in humans. | ersnet.orgresearchgate.net |
Delineating Contributions of Homomeric vs. Heteromeric Receptor Activation
Distinguishing the specific physiological and pathophysiological roles of homomeric P2X3 and heteromeric P2X2/3 receptors in native systems is a significant challenge. mdpi.commdpi.com Both receptor types are often co-expressed in sensory neurons, and their pharmacological profiles can be very similar. mdpi.compnas.org However, they exhibit distinct biophysical properties, most notably their desensitization kinetics. P2X3 receptors desensitize rapidly, while P2X2/3 receptors show a much slower desensitization profile, a characteristic conferred by the P2X2 subunit. mdpi.commdpi.com
Electrophysiological techniques, such as patch-clamp recordings, can help differentiate between the two receptor types based on these kinetic differences. jneurosci.orgresearchgate.net For example, the application of the P2X3-preferring agonist α,β-methylene ATP (α,β-meATP) can elicit a fast, transient current indicative of P2X3 activation, followed by a more sustained current attributed to P2X2/3 activation in neurons expressing both. mdpi.comnih.gov However, in a mixed population of neurons or in complex tissues, definitively assigning a physiological response to either the homomer or the heteromer remains difficult. The development of highly selective antagonists for P2X3 homomers, such as BLU-5937, is a crucial step forward in dissecting the distinct contributions of these receptor subtypes. scispace.com
Advanced Approaches in Modulator Discovery
To overcome the challenges in P2X2/3 modulator research, scientists are exploring innovative strategies. These include the investigation of positive allosteric modulators to fine-tune receptor activity and the discovery of novel chemical scaffolds to identify drug candidates with improved selectivity and pharmacokinetic properties.
Identification of Novel Chemical Scaffolds for P2X2/3 Modulators
The discovery of novel chemical scaffolds is essential for developing the next generation of P2X2/3 modulators with improved efficacy and fewer side effects. patsnap.compatsnap.com While diaminopyrimidine-based antagonists like gefapixant (B1671419) have been extensively studied, the field has expanded to include a variety of other structural classes. frontiersin.orgpatsnap.com
Recent advancements have led to the identification of promising new scaffolds, including:
Imidazo-pyridine derivatives: This class includes BLU-5937, a highly selective antagonist for homomeric P2X3 receptors. frontiersin.orgscispace.com Its selectivity is thought to reduce the taste-related side effects observed with less selective P2X3/P2X2/3 antagonists. scispace.com
Pyrrolinone and benzimidazole-dione analogues: These scaffolds have shown potent analgesic effects in preclinical models and are being developed to improve upon the profiles of earlier compounds. patsnap.com
Non-nucleotide antagonists: The discovery of A-317491, a potent and selective non-nucleotide competitive antagonist of P2X3 and P2X2/3 receptors, marked a significant step forward from the earlier, less selective nucleotide-based antagonists like suramin. frontiersin.orgbiorxiv.org
Tricyclic compounds and quinazolinones: These represent further diversification of the chemical space for P2X3 receptor antagonists. patsnap.com
The elucidation of the crystal structure of the human P2X3 receptor has significantly aided these efforts, enabling structure-guided drug design and the rational optimization of new and existing scaffolds for improved potency and selectivity. patsnap.combiorxiv.orgpatsnap.com
Table of Mentioned Compounds
| Compound Name | Alias/Code | Type |
|---|---|---|
| A-317491 | Antagonist | |
| AF-130 | Antagonist | |
| AF-219 | Gefapixant, MK-7264 | Antagonist |
| AF-353 | RO-4 | Antagonist |
| AF-906 | Antagonist | |
| AZD9056 | Antagonist | |
| BLU-5937 | Antagonist | |
| Camlipixant | Antagonist | |
| Dehydroepiandrosterone | DHEA | Positive Allosteric Modulator |
| Evans Blue | Antagonist | |
| GSK1482160 | Antagonist | |
| Ip5I | Antagonist | |
| iso-PPADS | Antagonist | |
| Ivermectin | Positive Allosteric Modulator | |
| KN-04 | Antagonist | |
| KN-62 | Antagonist | |
| Minodronate | Antagonist | |
| MRS 2159 | Antagonist | |
| MRS 2219 | Positive Allosteric Modulator | |
| NC-2600 | Antagonist | |
| NF023 | Antagonist | |
| NF110 | Antagonist | |
| NF449 | Antagonist | |
| NF770 | Antagonist | |
| Progesterone | Positive Allosteric Modulator | |
| PSB-1011 | Antagonist | |
| PSB-10129 | Positive Allosteric Modulator | |
| PSB-10211 | Antagonist | |
| PSB-12054 | Antagonist | |
| PSB-12062 | Antagonist | |
| Pyridoxalphosphate-6-azophenyl-2′,4′-disulfonic acid | PPADS | Antagonist |
| Reactive Blue 2 | RB-2 | Antagonist |
| Ro 0437626 | Antagonist | |
| RO-3 | Antagonist | |
| RO-4 | AF-353 | Antagonist |
| RO-51 | Antagonist | |
| Spinorphin | Antagonist | |
| Suramin | Antagonist | |
| Testosterone (B1683101) | Steroid | |
| Testosterone butyrate | Positive Allosteric Modulator | |
| Testosterone valerate | Positive Allosteric Modulator | |
| 2′,3′-O-(2,4,6-trinitrophenyl)adenosine 5′-triphosphate | TNP-ATP | Antagonist |
| WIF-1806 | Modulator |
Translational Considerations for Preclinical Findings
The journey of a P2X2/3 modulator from a promising preclinical candidate to a viable research tool or therapeutic is fraught with challenges. The transition requires careful consideration of how experimental findings in cellular and animal models will translate to human physiology and disease states.
Addressing the Gap Between Preclinical Efficacy and Potential for Future Research
A significant gap often exists between the demonstrated efficacy of P2X2/3 modulators in preclinical settings and their eventual utility in clinical research. Several factors contribute to this translational divide. Preclinical studies have consistently shown that inhibiting P2X3 and P2X2/3 receptors produces significant analgesic effects across various pain models, including neuropathic, inflammatory, visceral, and cancer pain. nih.govresearchgate.net A meta-analysis of 67 preclinical studies confirmed that P2X3 and P2X2/3 inhibitors induce a consistent and substantial reduction in pain behaviors. nih.gov For instance, the antagonist A-317491 was shown to effectively block calcium flux in P2X3 and P2X2/3 receptors, leading to alleviation of thermal hyperalgesia and mechanical allodynia in models of nerve injury and chronic inflammation. mdpi.com
However, the predictive value of these models for human efficacy can be limited. mdpi.comjneurosci.org One major challenge is interspecies differences in the expression and pharmacology of P2X receptors. jneurosci.orgpatsnap.com While the distribution of P2X3 mRNA is similar in rats and primates, significant differences have been found in P2X2 mRNA expression. jneurosci.org This leads to a notable absence of functional P2X2/3 heteromers in primate sensory neurons compared to rodents, where they play a more prominent role. jneurosci.org This is a critical consideration, as a compound like "P2X2/3 modulator-1," designed to target both receptor subtypes, might have different effects and side-effect profiles in humans than predicted by rodent models.
Furthermore, the potency of some antagonists has been shown to differ between species. For example, the antagonist RO51 is less potent on human P2X3 receptors than on rat P2X3 receptors. jneurosci.org Another significant challenge is the translation of adverse effects. Taste disturbances, a common side effect of P2X3/P2X2/3 antagonists like gefapixant, are thought to be mediated by the blockade of P2X2/3 receptors involved in taste transmission. biorxiv.orgfrontiersin.orgnih.gov Preclinical animal models may not fully capture these nuances, making it difficult to predict the therapeutic window in humans. patsnap.com The failure of some candidates in clinical trials, despite promising preclinical data, underscores these challenges. nih.govfrontiersin.org For example, the P2X7 antagonist AZD9056 showed potent anti-inflammatory effects in human cells and animal models but failed to achieve significant clinical efficacy in patients. frontiersin.org
Strategies for Optimizing Preclinical to Research Utility
To bridge the translational gap, several strategies can be employed to optimize the utility of preclinical findings for future research.
Refining In Vitro and In Vivo Models: The use of sophisticated in vitro assays is crucial in the early stages. patsnap.com These include receptor binding studies, calcium influx measurements, and patch-clamp electrophysiology on cell lines expressing human P2X3 and P2X2/3 receptors to accurately determine a compound's potency and selectivity. patsnap.com Developing animal models that more closely mimic human disease and receptor physiology is also essential. Validating new pain models and endpoints with molecular data from diverse assays can improve the understanding of disease mechanisms. mdpi.com Given the species differences, using primate models where possible can provide more translatable data. jneurosci.org
Leveraging Structural Biology: Advances in structural biology, including cryo-electron microscopy (cryo-EM), have provided detailed atomic structures of the P2X3 receptor. biorxiv.orgpatsnap.com These insights reveal specific binding sites, including allosteric sites distinct from the ATP-binding pocket. biorxiv.orgfrontiersin.org This structural knowledge allows for rational, structure-guided drug design to create more selective and potent modulators, potentially avoiding off-target effects. patsnap.comfrontiersin.org Understanding how a compound like "this compound" binds to the receptor can help in optimizing its properties and predicting its interaction with human receptors. biorxiv.orgbiorxiv.org
Biomarker Development and Advanced Trial Design: Integrating biomarker development into preclinical and early clinical research can help to provide objective measures of target engagement and biological activity. patsnap.com Urinary ATP levels, for instance, have been explored as a potential biomarker. researchgate.net Furthermore, employing adaptive trial designs in clinical studies can allow for more flexibility and efficiency in evaluating the efficacy and optimal use of a new modulator. patsnap.com
Unanswered Questions and Emerging Research Areas
Despite significant progress, numerous questions about P2X2/3 modulators remain unanswered, and new research avenues are continuously emerging. These areas hold the key to unlocking the full therapeutic potential of compounds like "this compound."
Role of P2X2/3 Modulators in Less Explored Physiological Systems
While research has heavily focused on the role of P2X2/3 receptors in chronic pain and cough, their expression on sensory neurons innervating various organs suggests broader physiological and pathophysiological roles. scispace.compatsnap.com
Cardiovascular System: P2X3 receptors on the carotid sinus nerve may be involved in the modulation of hypertension, suggesting a potential therapeutic application for antagonists in this area. drugtargetreview.com Additionally, P2X2 and P2X2/3 receptors are expressed in celiac ganglion neurons, which contribute to cardiovascular regulation and the transmission of angina. researchgate.net
Auditory System: P2X2 receptors are expressed in the inner ear and are thought to play a role in regulating hearing. uea.ac.uk Mutations in the P2X2 gene are associated with hereditary hearing loss, and positive modulators of P2X2 receptors have been proposed as a potential treatment strategy for hearing disorders. researchgate.net
Gastrointestinal and Urological Function: The role of P2X3 and P2X2/3 receptors in visceral sensation is well-established, with antagonists being explored for overactive bladder and other visceral pain conditions. frontiersin.orgscispace.comresearchgate.net However, the full extent of their involvement in gastrointestinal motility and other urological functions remains an active area of investigation.
The table below summarizes some of the established and emerging systems where P2X2/3 modulation is being investigated.
| Physiological System | Established Role | Emerging/Less Explored Role | Key Receptor Subtypes Involved | Reference |
| Respiratory | Chronic Cough, Airway Reflexes | Bronchoconstriction, Asthma | P2X3, P2X2/3 | frontiersin.orgdrugtargetreview.com |
| Somatosensory | Neuropathic & Inflammatory Pain | Mechanosensory Transduction | P2X3, P2X2/3 | researchgate.netscispace.com |
| Visceral Sensory | Overactive Bladder, Visceral Pain (IBS) | Gastrointestinal Motility, Angina | P2X3, P2X2/3 | scispace.comresearchgate.net |
| Auditory | Not well-established | Hearing Regulation, Otoprotection | P2X2 | frontiersin.orguea.ac.uk |
| Gustatory | Taste Sensation | - | P2X2/3 | frontiersin.org |
| Cardiovascular | Not well-established | Hypertension, Cardiovascular Regulation | P2X3, P2X2 | drugtargetreview.comresearchgate.net |
Integration of P2X2/3 Modulation with Multi-Target Research Strategies
Given the complexity of conditions like chronic pain, which involve multiple signaling pathways, there is growing interest in multi-target therapeutic strategies. patsnap.com Combining a P2X2/3 modulator with drugs that act on different targets could offer synergistic effects and improved clinical outcomes. For example, since P2X3 receptors interact with other molecular signaling pathways, targeting them in combination with CGRP antagonists for migraine or with other anti-inflammatory agents is a promising area for future research. patsnap.com Another approach involves designing single molecules that can interact with multiple targets. The compound piromelatine, for example, has inhibitory effects on P2X3, TRPV1, and Nav1.7 channels, all of which are relevant to pain transmission. medchemexpress.comtargetmol.com This multi-target approach could potentially enhance analgesic efficacy while allowing for lower doses of each component, possibly reducing side effects.
Understanding Endogenous Modulators of P2X2/3 Receptors
The activity of P2X2/3 receptors is not only governed by ATP but also by various endogenous molecules that can act as allosteric modulators. rsc.org Understanding these endogenous regulatory mechanisms is crucial for a complete picture of P2X2/3 receptor function and could open new therapeutic avenues.
Neurosteroids: Certain neurosteroids have been identified as positive allosteric modulators (PAMs) of P2X2 and P2X2/3 receptors. Dehydroepiandrosterone (DHEA) can potentiate responses at both homomeric P2X2 and heteromeric P2X2/3 receptors. frontiersin.orguea.ac.uk Progesterone, on the other hand, appears to be a more selective PAM for homomeric P2X2 receptors. frontiersin.orguea.ac.uk Synthetic derivatives of testosterone have also been shown to act as PAMs at P2X2. frontiersin.orguea.ac.ukresearchgate.net This suggests that the body's own steroid environment could influence P2X2/3-mediated signaling. frontiersin.org
Natural Products: A variety of compounds derived from natural products have been reported to modulate P2X receptors, including the P2X2/3 subtype. mdpi.comresearchgate.net Compounds such as emodin, ligustrazine (tetramethylpyrazine), and puerarin (B1673276) have shown inhibitory effects on P2X3 and P2X2/3 receptor-mediated pain transmission in preclinical models. mdpi.comnih.gov These findings suggest that natural products could be a rich source for identifying new P2X2/3 modulators or lead compounds for drug development. mdpi.comresearchgate.net
The table below lists some identified endogenous and natural modulators of P2X2/3 receptors.
| Modulator Class | Specific Compound | Receptor Target(s) | Effect | Reference |
| Neurosteroids | Dehydroepiandrosterone (DHEA) | P2X2, P2X2/3 | Positive Allosteric Modulation | frontiersin.orguea.ac.uk |
| Progesterone | P2X2 | Positive Allosteric Modulation | frontiersin.orguea.ac.uk | |
| Natural Products | Emodin | P2X2/3 | Inhibition/Antagonism | mdpi.comnih.gov |
| Ligustrazine | P2X3 | Inhibition/Antagonism | mdpi.comnih.gov | |
| Puerarin | P2X3 | Inhibition/Antagonism | mdpi.comnih.gov |
Further research into these endogenous and natural modulators will deepen our understanding of the physiological regulation of P2X2/3 receptors and could inspire the design of novel therapeutics with unique mechanisms of action.
Q & A
Q. How should conflicting data on tissue-specific P2X2/3 receptor expression be addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
